N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.:
Cat. No.: VC15174351
Molecular Formula: C24H18ClN5O2
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide -](/images/structure/VC15174351.png)
Specification
Molecular Formula | C24H18ClN5O2 |
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Molecular Weight | 443.9 g/mol |
IUPAC Name | N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Standard InChI | InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31) |
Standard InChI Key | PSAORPWCMBPBCH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline backbone fused with a triazole ring at the 1,5-a position. The quinazoline moiety is substituted at position 3 with a 3-methylphenyl group and at position 8 with a carboxamide linked to a 3-chlorobenzyl chain. This arrangement creates a planar, heterocyclic system with potential for π-π stacking and hydrogen bonding.
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₂₄H₁₈ClN₅O₂ |
Molecular Weight | 443.9 g/mol |
IUPAC Name | N-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
SMILES | CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
InChI Key | PSAORPWCMBPBCH-UHFFFAOYSA-N |
The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups creates a polarized electronic environment, influencing solubility and reactivity.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three critical stages:
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Triazoloquinazoline Core Formation: Cyclocondensation of hydrazine derivatives with quinazoline precursors under basic conditions yields the triazole ring.
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Functionalization: The 3-methylphenyl group is introduced via Ullmann coupling, while the chlorobenzyl carboxamide is added using carbodiimide-mediated coupling.
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Purification: Column chromatography isolates the final product, with yields optimized at 60–70% under controlled pH (7.5–8.0) and temperature (60–80°C).
Analytical Characterization
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 444.9 [M+H]⁺.
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for the chlorobenzyl methylene (δ 4.72 ppm) and triazole protons (δ 8.15–8.30 ppm).
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
In RAW 264.7 macrophage models, structural analogs reduce nitric oxide (NO) production by 40–60% at 10 μM and suppress TNF-α and IL-6 expression by 50–70%, suggesting NF-κB pathway inhibition.
Antitumor Activity
Triazoloquinazoline derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) via caspase-3 activation and Bcl-2 downregulation. The chlorobenzyl group enhances cellular uptake by interacting with lipid bilayers.
Enzyme Inhibition
Docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrogen bonds with Arg120 and hydrophobic interactions with the chlorobenzyl group.
Comparative Analysis with Structural Analogs
N-(4-Chlorobenzyl) Variant
The 4-chlorobenzyl analog (C₂₄H₁₈ClN₅O₂, MW 443.89) shares similar bioactivity but exhibits a 20% lower COX-2 affinity due to altered chlorine positioning.
Property | 3-Chlorobenzyl Derivative | 4-Chlorobenzyl Derivative |
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COX-2 Binding Affinity | −9.2 kcal/mol | −7.4 kcal/mol |
Solubility (mg/mL) | 0.15 | 0.22 |
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